N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Overview
Description
N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodioxole core linked to a benzyl(methyl)sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodioxole Core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using sulfonyl chlorides and subsequent amination.
Attachment of the Benzyl and Methyl Groups: This step involves alkylation reactions where benzyl and methyl groups are introduced to the sulfamoyl moiety.
Coupling with the Phenyl Group: The final step involves coupling the benzodioxole core with the benzyl(methyl)sulfamoylphenyl group under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are crucial for biological processes.
Pathways Involved: The compound may modulate signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
Dichloroaniline: An aniline derivative with two chlorine atoms.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer with a different core structure but similar functional groups.
Uniqueness
N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a benzodioxole core with a benzyl(methyl)sulfamoylphenyl group, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-24(14-16-5-3-2-4-6-16)30(26,27)19-10-8-18(9-11-19)23-22(25)17-7-12-20-21(13-17)29-15-28-20/h2-13H,14-15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCUXHXZSQYGSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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